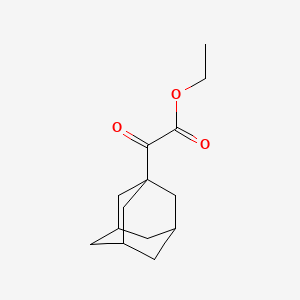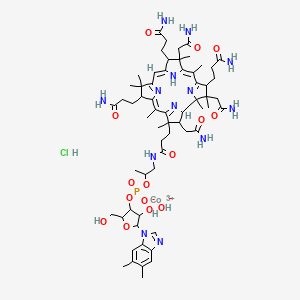
magnesium;2-aminobutanedioate;hydron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;2-aminobutanedioate;hydron, also known as magnesium aspartate hydrochloride, is a compound with the molecular formula C4H6ClMgNO4. It is a mineral supplement commonly used to address magnesium deficiencies. This compound is particularly significant due to its role in various biological and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;2-aminobutanedioate;hydron typically involves the reaction of magnesium salts with aspartic acid. One common method is the reaction of magnesium chloride with aspartic acid in an aqueous solution, followed by crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques such as mechanical ball milling, chemical vapor deposition, and plasma-assisted ball milling. These methods are designed to enhance the efficiency and yield of the compound while maintaining high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;2-aminobutanedioate;hydron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different magnesium oxides.
Reduction: Reduction reactions can convert the compound into its elemental form or other reduced states.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include magnesium oxides, elemental magnesium, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Magnesium;2-aminobutanedioate;hydron has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its role in cellular processes and as a supplement to address magnesium deficiencies.
Medicine: It is used in the formulation of supplements and medications to treat conditions related to magnesium deficiency.
Industry: The compound is utilized in the production of various magnesium-based materials and products.
Mécanisme D'action
The mechanism of action of magnesium;2-aminobutanedioate;hydron involves its role as a magnesium ion donor. Magnesium ions are essential for numerous biological processes, including enzyme activation, DNA synthesis, and muscle function. The compound dissociates in the body to release magnesium ions, which then participate in these critical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium sulfate
- Magnesium oxide
- Magnesium citrate
- Magnesium chloride
Uniqueness
Magnesium;2-aminobutanedioate;hydron is unique due to its specific combination of magnesium and aspartic acid, which enhances its bioavailability and effectiveness in addressing magnesium deficiencies compared to other magnesium compounds .
Propriétés
IUPAC Name |
magnesium;2-aminobutanedioate;hydron |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMQCXCANMAVIO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12MgN2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B15130299.png)
![9-[3-(3,5-dimethylpiperazin-1-yl)propyl]carbazole;hydrate;dihydrochloride](/img/structure/B15130311.png)
![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2R)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B15130318.png)
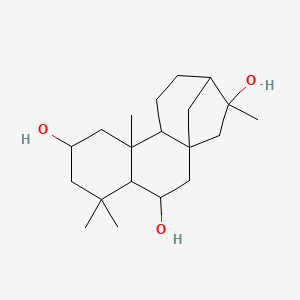
![7-[(E)-4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid](/img/structure/B15130333.png)
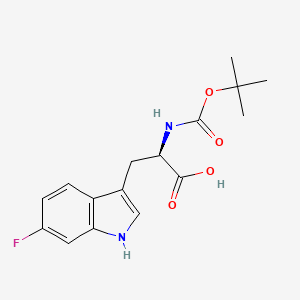
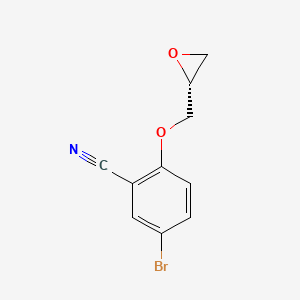
![13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15130369.png)
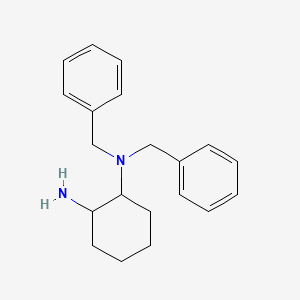
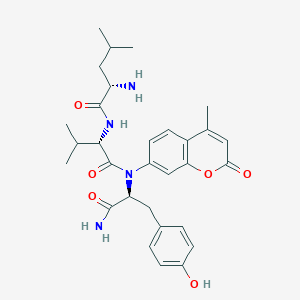
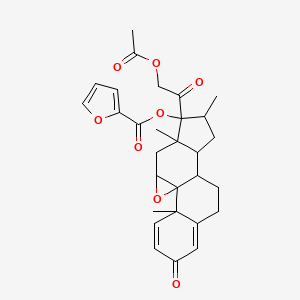
![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B15130384.png)
